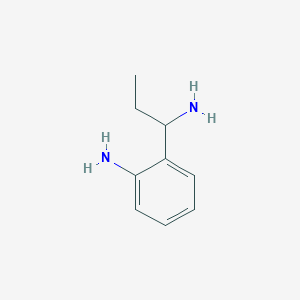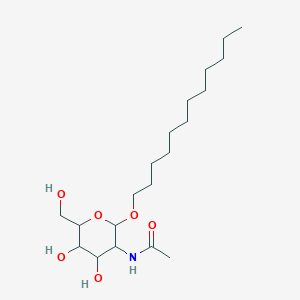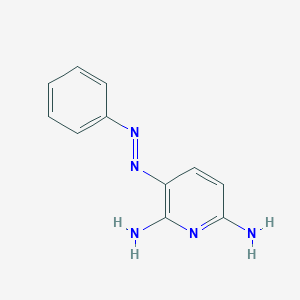
1,3-Dimethyladamantane
Übersicht
Beschreibung
1,3-Dimethyladamantane is a saturated hydrocarbon that belongs to the adamantane family of compounds. It is composed of four carbon atoms and one hydrogen atom, arranged in a diamond lattice structure. It has a molecular formula of C10H20 and a molecular weight of 136.26 g/mol. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. It is a common starting material in organic synthesis and has a wide range of applications in the pharmaceutical, agricultural, and chemical industries.
Wissenschaftliche Forschungsanwendungen
Thermodynamic Properties and Phase Transitions
1,3-Dimethyladamantane (1,3-DMA) has been extensively studied for its thermodynamic properties. Research demonstrates that 1,3-DMA exists in multiple crystalline phases and undergoes solid-to-solid transitions, as well as fusion, with quantifiable changes in temperature, enthalpy, and entropy. These properties are critical for understanding the compound's behavior in various states (Varushchenko et al., 2005). Additionally, the molecule's order-disorder phase transition has been investigated using spectroscopic methods, revealing insights into its molecular motion and barriers to this motion (Huang et al., 1991).
Synthesis and Chemical Reactions
The synthesis of 1,3-DMA has been achieved from perhydroacenaphthene, providing a pathway for its production. This synthesis involves using AlCl_3 as a catalyst, highlighting the compound's chemical reactivity and potential for further chemical transformations (Kong Li-chun, 2006). Moreover, studies on the photoinitiated oxidation of 1,3-DMA by air oxygen in the presence of metal complexes have been conducted, showing the compound's susceptibility to oxidation and potential for forming various products (Nekhayev et al., 1995).
Thermal Stability and Fuel Applications
1,3-DMA's thermal stability under different conditions has been a subject of interest, particularly regarding its potential as a high energy-density hydrocarbon fuel. Studies have determined its thermal decomposition kinetics, providing valuable data for its application in energy-related fields (Qin et al., 2014).
Physical Properties of Mixtures
The physical properties of 1,3-DMA in mixtures with other compounds have also been investigated. This includes studies on densities, viscosities, surface tensions, and refractive indices of binary mixtures of 1,3-DMA with various alkanes, which are crucial for understanding its interactions and behavior in mixed states (Qin et al., 2014).
Safety and Reaction Hazard Evaluation
Safety evaluations of reactions involving 1,3-DMA, such as its reaction with sulfuric acid and acetonitrile, have been conducted to identify inherent hazards. This information is vital for process design and ensuring safe handling of the compound in industrial settings (Veedhi & Babu, 2013).
Oxidation Mechanisms
Research into the oxidation mechanisms of 1,3-DMA, including the analysis of oxidation products and proposed mechanisms involving radical cations, has been conducted. This adds to the understanding of its reactivity under oxidative conditions (Shchapin et al., 2006).
Synthesis of Functional Derivatives
The synthesis of functional derivatives of 1,3-DMA, such as 1,3-dicarbonyl adamantanes, has been explored. This research provides pathways for creating new compounds with varied applications (Akhrem et al., 2012).
Wirkmechanismus
Target of Action
1,3-Dimethyladamantane (1,3-DMA) is a derivative of adamantane, a type of diamondoid It’s known that adamantane derivatives have been studied for their potential use in various medical applications .
Mode of Action
It’s known that 1,3-dma undergoes c-h insertion reaction with phenylchlorocarbene . It also reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .
Biochemical Pathways
It’s known that 1,3-dma can undergo various chemical reactions, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
The physical properties such as densities, viscosities, surface tensions, and refractive indices of 1,3-dma have been studied . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that 1,3-dma can undergo various chemical reactions, suggesting that it may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-DMA. For instance, the reaction rates of pyrolysis and combustion of 1,3-DMA increase with higher temperature and reactant concentration . This suggests that environmental conditions such as temperature and concentration can significantly influence the action of 1,3-DMA.
Safety and Hazards
1,3-Dimethyladamantane is a flammable liquid and vapor . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately and the skin should be rinsed with water or shower .
Zukünftige Richtungen
The polymorphism of 1,3-dimethyladamantane has been studied by X-ray powder diffraction, density measurements, and differential scanning calorimetry at normal and high-pressure . The stability temperature domain of the plastic phases increases with pressure . The ability to form the plastic phase for these compounds as well as a series of adamantanes derivatives is analyzed through the globularity and asphericity parameters derived from the Hirshfeld surface analysis .
Biochemische Analyse
Biochemical Properties
1,3-Dimethyladamantane undergoes C-H insertion reaction with phenylchlorocarbene . It also reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol
Cellular Effects
Its derivative, memantine, has been shown to have effects on cellular processes, particularly in the context of Alzheimer’s disease
Molecular Mechanism
It is known to undergo certain chemical reactions, such as C-H insertion with phenylchlorocarbene
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits a low-temperature ordered monoclinic phase which transforms into a high-temperature hexagonal plastic phase .
Eigenschaften
IUPAC Name |
1,3-dimethyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-11-4-9-3-10(5-11)7-12(2,6-9)8-11/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNOIUTVJRWADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049439 | |
| Record name | 1,3-Dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
702-79-4 | |
| Record name | 1,3-Dimethyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-3-Dimethyladamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyltricyclo[3.3.1.13,7]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMETHYLADAMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96G4OD5Z59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
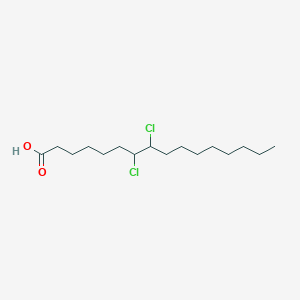
![2-[4-(Carboxymethylamino)anilino]acetic acid](/img/structure/B135338.png)
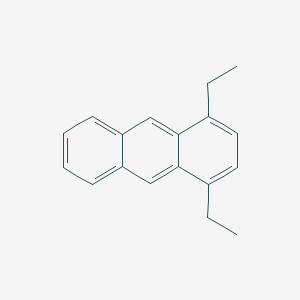

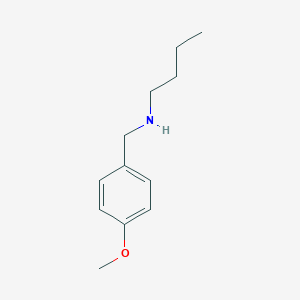
![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
